(S)-Laudanine
Overview
Description
(S)-Laudanine is an alkaloid compound derived from the opium poppy plant, Papaver somniferum. It is one of the many naturally occurring isoquinoline alkaloids found in opium. This compound is known for its pharmacological properties and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Laudanine typically involves the use of starting materials such as norlaudanosoline and formaldehyde. The process includes several steps:
Methylation: Norlaudanosoline is methylated using formaldehyde and formic acid to produce laudanosoline.
Oxidation: Laudanosoline is then oxidized to form laudanosine.
Demethylation: Finally, laudanosine undergoes demethylation to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from opium poppy plants followed by purification processes. The extraction process typically includes:
Harvesting: Opium poppy plants are harvested, and the latex is collected.
Extraction: The latex is processed to extract various alkaloids, including this compound.
Purification: The extracted alkaloids are purified using techniques such as chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: (S)-Laudanine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Oxidation of this compound can yield compounds such as laudanosine N-oxide.
Reduction: Reduction can produce dihydro derivatives of this compound.
Substitution: Substitution reactions can result in halogenated derivatives of this compound.
Scientific Research Applications
(S)-Laudanine has been studied for various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other isoquinoline alkaloids.
Biology: It serves as a tool for studying the biosynthesis of alkaloids in plants.
Medicine: Research has explored its potential as an analgesic and its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-Laudanine involves its interaction with the central nervous system. It is believed to exert its effects by binding to specific receptors in the brain, such as opioid receptors. This interaction can modulate neurotransmitter release and influence pain perception and mood. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(S)-Laudanine is similar to other isoquinoline alkaloids such as:
Laudanosine: A demethylated derivative of this compound with similar pharmacological properties.
Papaverine: Another isoquinoline alkaloid with vasodilatory effects.
Noscapine: An alkaloid with antitussive properties.
Uniqueness: this compound is unique due to its specific stereochemistry and its distinct pharmacological profile. Unlike some of its analogs, this compound has been studied for its potential analgesic effects, making it a compound of interest in pain management research.
Properties
IUPAC Name |
5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYHGNAJOKCMAQ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356308 | |
Record name | L-(+)-Laudanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-95-0 | |
Record name | 2-Methoxy-5-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3122-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laudanine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-(+)-Laudanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAUDANINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347215J9V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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